Aluminum acetate

Vue d'ensemble

Description

L'acétate d'aluminium, également connu sous le nom d'éthanoate d'aluminium, est un sel formé par la réaction de l'hydroxyde d'aluminium avec l'acide acétique. Il existe sous trois formes : monoacétate d'aluminium basique, diacétate d'aluminium basique et triacétate d'aluminium neutre. Ces composés sont couramment utilisés dans diverses applications, notamment dans les domaines médical et industriel .

Voies de synthèse et conditions de réaction :

Monoacétate d'aluminium basique : Ce composé est synthétisé en faisant réagir l'hydroxyde d'aluminium avec de l'acide acétique dilué. La réaction est généralement effectuée à température ambiante.

Diacétate d'aluminium basique : Il est préparé à partir d'une solution aqueuse d'acétate d'aluminium, ce qui donne une poudre blanche.

Triacétate d'aluminium neutre : Ce composé est produit en chauffant du chlorure d'aluminium ou de la poudre d'aluminium avec un mélange d'acide acétique et d'anhydride acétique à une température relativement élevée (environ 180 °C) en l'absence d'eau.

Méthodes de production industrielle :

- Sur le plan industriel, l'acétate d'aluminium est produit en mélangeant du sulfate d'aluminium avec de l'acétate de calcium dans l'eau. La solution obtenue est ensuite filtrée et laissée reposer pendant 24 heures pour que la réaction se termine .

Types de réactions :

Réactions de substitution : L'acétate d'aluminium peut subir des réactions de substitution avec d'autres acides ou bases pour former différents sels d'aluminium.

Réactifs et conditions courants :

Hydrolyse : L'eau est le principal réactif des réactions d'hydrolyse.

Substitution : Divers acides ou bases peuvent être utilisés comme réactifs pour les réactions de substitution.

Principaux produits :

- Les principaux produits de l'hydrolyse sont le monoacétate d'aluminium basique et le diacétate d'aluminium basique .

- Les réactions de substitution peuvent donner différents sels d'aluminium en fonction des réactifs utilisés .

4. Applications de la recherche scientifique

L'acétate d'aluminium a une large gamme d'applications dans la recherche scientifique :

Industrie : L'acétate d'aluminium est utilisé dans la production de membranes céramiques pour la séparation eau-huile et comme catalyseur dans les procédés pétrochimiques

5. Mécanisme d'action

L'acétate d'aluminium agit comme un astringent, ce qui signifie qu'il provoque la contraction des tissus corporels. Cet effet est obtenu grâce au flux osmotique d'eau en dehors de la zone où le composé est appliqué. Ce mécanisme contribue à réduire l'inflammation et les démangeaisons en séchant et en protégeant la peau .

Composés similaires :

Hydroxyde d'aluminium : Utilisé comme antiacide et dans les adjuvants des vaccins.

Chlorure d'aluminium : Utilisé dans les anti-transpirants et comme catalyseur dans la synthèse organique.

Sulfate d'aluminium : Utilisé dans la purification de l'eau et comme mordant dans la teinture.

Unicité de l'acétate d'aluminium :

- L'acétate d'aluminium est unique en son genre par sa capacité à agir comme un astringent, ce qui le rend particulièrement utile dans les applications médicales pour traiter les irritations cutanées. Sa polyvalence dans la formation de différents sels (monoacétate, diacétate et triacétate) le distingue également des autres composés de l'aluminium .

Mécanisme D'action

Target of Action

Aluminum Acetate primarily targets the skin tissues . It is used as a topical astringent, which means it shrinks or constricts body tissues . This action is usually localized after topical medicinal application .

Mode of Action

The mode of action of this compound is through its astringent properties . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied . This action causes shrinkage of mucous membranes or exposed tissues and is often used internally to check discharge of blood serum or mucous secretions .

Biochemical Pathways

It is known that this compound acts as an astringent, causing shrinkage or constriction of body tissues through osmotic flow of water . This can affect various biochemical pathways related to fluid balance and tissue integrity.

Result of Action

The result of this compound’s action is the shrinkage or constriction of body tissues, which can help alleviate symptoms of skin irritation . This can happen with conditions like a sore throat, hemorrhages, diarrhea, or with peptic ulcers . Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the solution can affect its astringent action . Additionally, the temperature and pH of the environment can also impact the effectiveness and stability of this compound .

Applications De Recherche Scientifique

Aluminum acetate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Aluminum Hydroxide: Used as an antacid and in vaccine adjuvants.

Aluminum Chloride: Used in antiperspirants and as a catalyst in organic synthesis.

Aluminum Sulfate: Used in water purification and as a mordant in dyeing.

Uniqueness of Aluminum Acetate:

- This compound is unique in its ability to act as an astringent, making it particularly useful in medical applications for treating skin irritations. Its versatility in forming different salts (monoacetate, diacetate, and triacetate) also distinguishes it from other aluminum compounds .

Propriétés

Key on ui mechanism of action |

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. |

|---|---|

Numéro CAS |

139-12-8 |

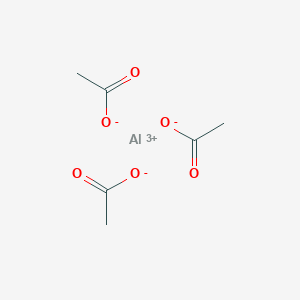

Formule moléculaire |

C2H4AlO2 |

Poids moléculaire |

87.03 g/mol |

Nom IUPAC |

aluminum;triacetate |

InChI |

InChI=1S/C2H4O2.Al/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

HDOAYHNQJVFBOY-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |

SMILES canonique |

CC(=O)O.[Al] |

Key on ui other cas no. |

139-12-8 |

Description physique |

Neutral form: White solid, soluble in water; [Hawley] |

Pictogrammes |

Irritant |

Synonymes |

aluminum acetate aluminum acetate hydrate basic aluminum acetate hydrate Burow's solution Domeboro |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is aluminum acetate, and what are its common uses?

A1: this compound, also known as Burow's solution, is an aluminum salt with notable antibacterial properties []. It is commonly employed in hospitals as a topical treatment for chronic suppurative otitis media, effectively inhibiting a range of microorganisms including methicillin-resistant Staphylococcus aureus (MRSA) [].

Q2: How effective is this compound against different bacterial strains?

A2: Studies show that this compound's antibacterial potency is dependent on its aluminum concentration []. Importantly, its efficacy remains consistent against both standard Staphylococcus aureus and several MRSA strains, indicating its potential against antibiotic-resistant bacteria [].

Q3: How does this compound compare to other topical antiseptics for otitis media?

A3: In vitro studies suggest that a 5% povidone iodine solution and boric acid powder, which has proven clinical efficacy, show similar promise to this compound for potential clinical use in treating otitis media []. While a 3.25% this compound solution demonstrated the best activity against Pseudomonas aeruginosa compared to other tested solutions, further clinical research on 5% povidone iodine solution is needed [].

Q4: Are there any concerns about the ototoxicity of this compound ear drops?

A4: While this compound possesses potent antimicrobial properties, research on chinchilla models highlights the potential for ototoxicity []. Further investigation is needed to ascertain the safety profile of this compound otic solutions.

Q5: Does storing this compound solution affect its properties and effectiveness?

A5: Research indicates that storing this compound solution (Burow’s solution) for up to 5 months at 4°C had no significant impact on its pH, osmolarity, or antibacterial activity [, ]. This suggests good stability and consistent efficacy over a reasonable storage period.

Q6: Is there a way to prepare this compound solution more quickly?

A6: Yes, a rapid preparation method utilizing commercially available this compound basic (Al2O(CH3CO2)4, Al(OH)(CH3CO2)2) has been developed [, ]. This method involves boiling the compound with specific amounts of tartaric acid and acetic acid for a shorter duration, resulting in a solution with comparable pharmaceutical properties and antibacterial activities to the traditionally prepared solution [, ].

Q7: What are the variations in this compound preparation methods between Japan and other countries?

A7: The formula and preparation of this compound solutions, specifically Burow's solution, differ globally []. The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) utilize a specific type of hydrous aluminum sulfate and a different molar ratio of ingredients compared to the method described in the Teine-Keijin Hospital manual commonly used in Japan []. This discrepancy in formulation and the use of anhydrous aluminum sulfate in the Japanese method can impact dissolution rates and overall stability of the solution [].

Q8: Can this compound be used as a mordant in textile dyeing, and how does it compare to other mordants?

A8: Yes, this compound is an effective mordant for natural dyes on cellulose-based fabrics like cotton and bamboo [, , , ]. Studies comparing this compound to aluminum potassium sulfate revealed that the choice of mordant significantly affects the colorfastness of natural dyes like madder, weld, and coreopsis to laundering and light exposure []. Notably, a 5% owf concentration of this compound resulted in slightly higher colorfastness ratings for coreopsis and weld compared to aluminum potassium sulfate [].

Q9: How does this compound enhance the dyeing of cotton fabrics with lac dye?

A9: Research indicates that pretreating cotton fabrics with tannic acid followed by this compound significantly enhances lac dyeing [, ]. Tannic acid increases aluminum adsorption to the cotton, and the subsequent affinity between aluminum and laccaic acid, the coloring agent in lac dye, leads to a more pronounced dyeing effect [, ].

Q10: Can this compound be used as a catalyst in polymer synthesis?

A10: Yes, this compound demonstrates catalytic activity in the synthesis of poly(ethylene terephthalate) (PET) [, ]. When compared to antimony acetate, this compound exhibits superior catalytic activity and lower toxicity, making it a more environmentally friendly alternative []. Additionally, it surpasses the efficiency of aluminum powder and aluminum hydroxide in PET synthesis [].

Q11: How does this compound contribute to the synthesis of alumina?

A11: this compound serves as a valuable precursor in alumina synthesis [, , ]. Thermal decomposition of this compound at specific temperatures leads to the formation of precursors that can be further processed to obtain submicrometer alumina powders [, , ]. This method allows for control over the physical characteristics of the resulting alumina powder [].

Q12: What is the role of this compound in the creation of aluminum oxide submicro-rings?

A12: this compound, combined with polyvinylpyrrolidone (PVP), forms the basis for synthesizing aluminum oxide submicro-rings (AO-SMRs) via electrospinning []. The this compound and PVP solution undergoes specific processing and calcination steps, ultimately yielding AO-SMRs with controlled properties [].

Q13: Can this compound be utilized in the development of materials for specific applications, such as conformance control in reservoirs?

A13: Research suggests that this compound holds potential as a crosslinker for polyacrylamide (PAM), creating pH-controlled, aluminum-based polymeric gels suitable for conformance control in sour gas reservoirs []. These gels exhibit controllable gelation times and good stability across a range of pH and saline conditions, making them promising for downhole applications [].

Q14: Does this compound have any applications in drug delivery systems?

A14: Yes, research has explored the use of this compound as a cross-linking agent for polyvinyl alcohol (PVA) []. This crosslinking strategy allows for control over the water solubility of PVA, a property crucial for its use in various drug delivery applications [].

Q15: Are there any safety concerns regarding the use of this compound?

A15: While generally considered safe for topical use, some individuals may experience irritation or allergic reactions to this compound [, ]. It is essential to use the appropriate concentration and follow recommended guidelines. In the context of textile dyeing, this compound offers a potentially less environmentally impactful alternative to other mordants, aligning with the principles of green chemistry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.